
4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide” is a type of sulfonamide . Sulfonamides are a group of compounds that have a wide range of applications, including antibacterial drugs . They are also active against seizures and inhibit various enzymes such as human leukocyte elastase, cathespin G, and HIV-1 protease .
Synthesis Analysis
The synthesis of this compound involves the Hinsberg reaction, first described by Oscar Hinsberg in 1890 . In this reaction, the corresponding amine is shaken with benzyl or p-tolylsulfonyl chloride in the presence of an aqueous base . For example, p-Cyanobenzenesulphonyl chloride (2.33 g, 0.0115 mol) was added gradually to a solution of 2-(5-methyl-2-furyl)aniline (1.00 g, 0.00577 mol) in pyridine (7 mL) under stirring and cooling in an ice–water bath .Molecular Structure Analysis
In the title compound, intramolecular interactions are observed between the furan and benzene rings of the 4-cyanophenyl group . In the crystal, molecules are connected via C—H O and C—H N hydrogen bonds, forming layers parallel to the (100) plane . These layers are interconnected by C—H interactions and weak van der Waals interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily the Hinsberg reaction and the subsequent reactions with ammonia, and primary and secondary amines . A primary amine will form a soluble sulfonamide salt in the presence of aqueous alkali (either KOH or NaOH). A secondary amine in the same reaction forms an insoluble sulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The intramolecular interactions between the furan and benzene rings of the 4-cyanophenyl group, as well as the intermolecular hydrogen bonds and van der Waals interactions, contribute to its physical and chemical properties .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Sulfonylamides, including 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide, have been studied for their antibacterial effects. Notably, sulfanilamide, the first synthesized sulfonylamide, served as an early antibacterial drug. Researchers continue to investigate novel sulfonylamides for their potential in combating bacterial infections .
Enzyme Inhibition
Sulfonylamides exhibit inhibitory activity against various enzymes. For instance:
Seizure Control
Studies have explored the anticonvulsant properties of sulfonylamides, including 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide. These compounds may contribute to seizure management .
Crystal Structure and Interactions
The crystal structure of 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide reveals intriguing features:
Potential Therapeutic Applications
4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide’s unique structure suggests potential therapeutic applications. Researchers continue to explore its effects on specific biological targets.
Environmental Considerations
Given its properties, this compound may find applications in environmental science. Further studies could assess its impact on ecosystems, biodegradability, and potential use as an environmental remediation agent.
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicine given the known properties of sulfonamides . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
4-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c18-12-14-3-5-15(6-4-14)25(21,22)19-13-16(17-2-1-9-23-17)20-7-10-24-11-8-20/h1-6,9,16,19H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIGOBAJHLUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2774521.png)
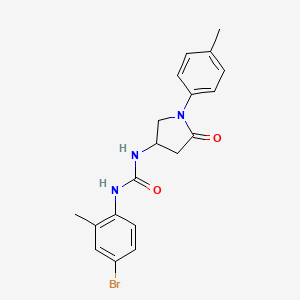
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)
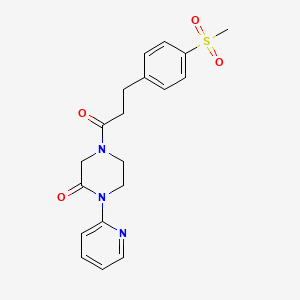
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)
![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid](/img/structure/B2774530.png)
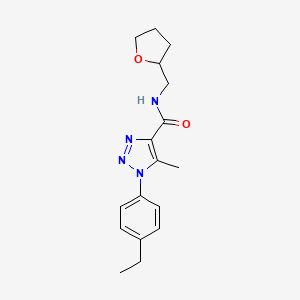
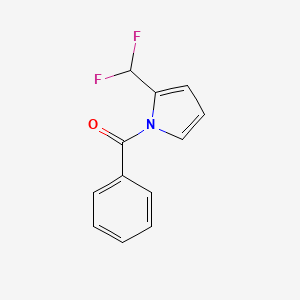
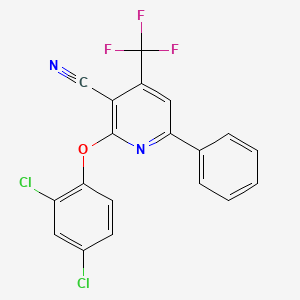
![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2774537.png)
![Tert-butyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2774539.png)
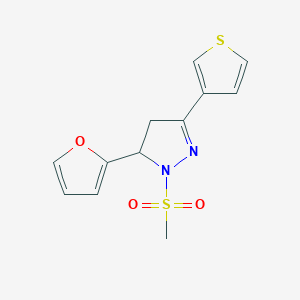
![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B2774543.png)